molecular formula C21H34F3N5O8 B12273110 (R)-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate

(R)-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate

Cat. No.: B12273110
M. Wt: 541.5 g/mol
InChI Key: VVTYQIXPOXETSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amino, oxo, and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate involves several steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups or oxo groups to carboxylic acids.

    Reduction: Reduction of oxo groups to hydroxyl groups or trifluoromethyl groups to methyl groups.

    Substitution: Nucleophilic substitution reactions involving amino or trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield a nitro compound, while reduction of the oxo group may produce a hydroxyl compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its trifluoromethyl group can enhance binding affinity and specificity in biochemical assays.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In industrial applications, this compound may be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the amino and oxo groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)butanoate
  • ®-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)hexanoate

Uniqueness

The uniqueness of ®-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate lies in its specific combination of functional groups and stereochemistry. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it distinct from similar compounds.

Properties

IUPAC Name

methyl 2-amino-5-[[1-[[1-[(1-methoxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]amino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34F3N5O8/c1-11(16(31)28-12(2)18(33)36-3)27-17(32)14(7-5-6-10-26-20(35)21(22,23)24)29-15(30)9-8-13(25)19(34)37-4/h11-14H,5-10,25H2,1-4H3,(H,26,35)(H,27,32)(H,28,31)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTYQIXPOXETSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)CCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34F3N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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